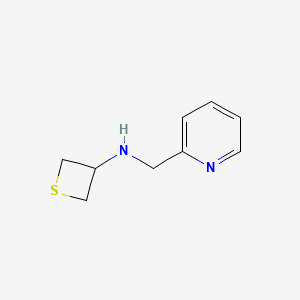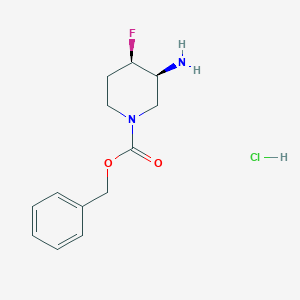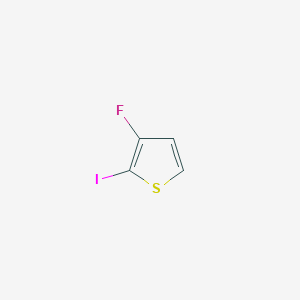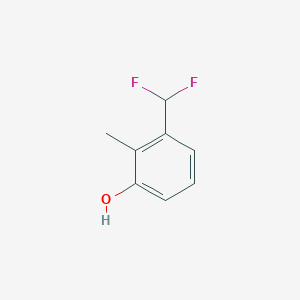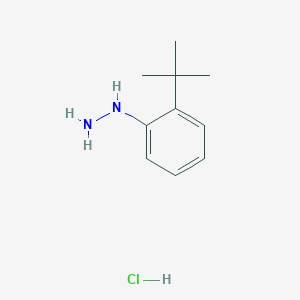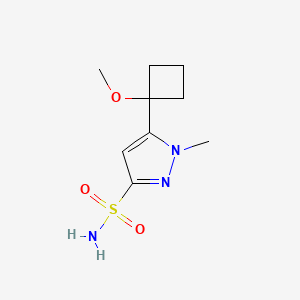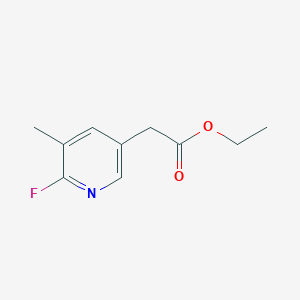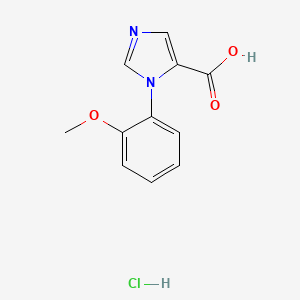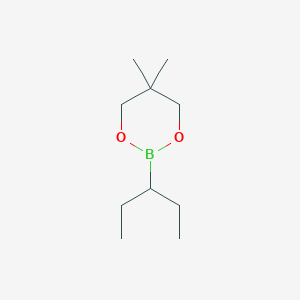
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the condensation of 5,5-dimethyl-1,3,2-dioxaborinane with pentan-3-ol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron center is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can influence biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the pentan-3-yl group, resulting in different chemical properties.
5,5-Dimethyl-2-(ethyl)-1,3,2-dioxaborinane: Contains a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C10H21BO2 |
|---|---|
Molekulargewicht |
184.09 g/mol |
IUPAC-Name |
5,5-dimethyl-2-pentan-3-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-5-9(6-2)11-12-7-10(3,4)8-13-11/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
IFKSUFQFAGGBRG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


